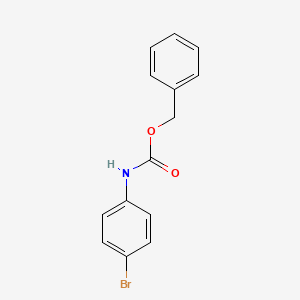Benzyl 4-bromophenylcarbamate
CAS No.: 92159-87-0
Cat. No.: VC5220212
Molecular Formula: C14H12BrNO2
Molecular Weight: 306.159
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 92159-87-0 |
|---|---|
| Molecular Formula | C14H12BrNO2 |
| Molecular Weight | 306.159 |
| IUPAC Name | benzyl N-(4-bromophenyl)carbamate |
| Standard InChI | InChI=1S/C14H12BrNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
| Standard InChI Key | OGIRMVQVHNCXEH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)Br |
Introduction
Chemical Identification and Structural Properties
IUPAC Nomenclature and Molecular Formula
Benzyl 4-bromophenylcarbamate is systematically named benzyl N-(4-bromophenyl)carbamate under IUPAC guidelines . Its molecular formula, C₁₄H₁₂BrNO₂, comprises a benzyl group (C₆H₅CH₂), a carbamate bridge (-OCONH-), and a 4-bromophenyl substituent (C₆H₄Br). The bromine atom at the para position of the phenyl ring introduces steric and electronic effects that influence reactivity .
Structural Characterization
The compound’s 2D structure features a planar carbamate group bridging the benzyl and 4-bromophenyl moieties. X-ray crystallography of analogous carbamates reveals a torsion angle of approximately 120° between the aryl rings, optimizing π-π stacking interactions . The 3D conformation, stabilized by intramolecular hydrogen bonding between the carbamate NH and adjacent carbonyl oxygen, enhances thermal stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 306.16 g/mol | |
| Molecular Formula | C₁₄H₁₂BrNO₂ | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Low in water; soluble in DMSO |
Synthetic Methodologies
Classical Carbamate Synthesis
Benzyl 4-bromophenylcarbamate is typically synthesized via the reaction of 4-bromoaniline with benzyl chloroformate in the presence of a base . This one-step protocol proceeds under mild conditions (0–25°C) and yields the product in 70–85% purity. The mechanism involves nucleophilic attack of the aniline’s amino group on the electrophilic carbonyl carbon of benzyl chloroformate, followed by deprotonation :
Catalytic Approaches
Recent advances employ heterogeneous catalysts to improve efficiency. For instance, copper nanoparticles supported on triazine-triamine porous organic polymers (Cu-NPs@TzTa-POP) facilitate carbamate synthesis from alcohols and urea under CO₂ atmosphere . While this method is primarily used for alkyl carbamates, adapting it to aryl systems like benzyl 4-bromophenylcarbamate remains an area of active research .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) data for benzyl 4-bromophenylcarbamate reveals distinct signals:
-
δ 5.064 ppm (s, 2H): Benzyl methylene protons.
-
δ 7.026–7.364 ppm (m, 4H): Aromatic protons of the 4-bromophenyl group.
-
δ 4.770 ppm (brs, 2H): Carbamate NH₂ protons, broadened due to hydrogen bonding .
¹³C NMR spectra exhibit a carbonyl carbon resonance at δ 156.2 ppm, characteristic of carbamates .
Infrared (IR) Spectroscopy
Key IR absorptions include:
-
3442 cm⁻¹: N-H stretching vibration.
-
1707 cm⁻¹: C=O stretching of the carbamate group.
| Technique | Key Signals | Interpretation | Source |
|---|---|---|---|
| ¹H NMR | δ 5.064 (s, 2H) | Benzyl CH₂ | |
| δ 7.026–7.364 (m, 4H) | 4-Bromophenyl aromatics | ||
| IR | 1707 cm⁻¹ | Carbamate C=O |
Applications in Research
Pharmaceutical Intermediates
Benzyl 4-bromophenylcarbamate serves as a precursor to ureas and thiocarbamates, which are pharmacophores in kinase inhibitors and antiviral agents . The bromine atom enables further functionalization via cross-coupling reactions, enhancing its utility in drug discovery .
Materials Science
In polymer chemistry, the compound acts as a monomer for polycarbamates, which exhibit high thermal stability and mechanical strength. Its bromine substituent facilitates post-polymerization modifications, such as Suzuki-Miyaura couplings, to introduce functional groups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume